Terbequinil

概要

説明

ブタゾラミドは、スルホンアミドおよびチアゾール類のクラスに属する化学化合物です。 抗菌、抗がん、抗糖尿病、降圧、抗炎症、抗ウイルス特性など、さまざまな生物学的活性で知られています 。 ブタゾラミドの分子式はC6H10N4O3S2です .

2. 製法

合成経路および反応条件: ブタゾラミドは、従来の合成とマイクロ波支援合成を含むさまざまな方法で合成できます。 一般的な方法の1つは、ポリリン酸またはオキシ塩化リンなどの触媒の存在下、チオセミカルバジドと酪酸無水物を反応させることです 。反応は通常、還流条件下で行われ、生成物は再結晶によって精製されます。

工業的生産方法: 工業的な設定では、ブタゾラミドは、反応条件が最大収量と純度のために最適化された大規模反応器を使用して生産されます。 このプロセスには、高純度試薬と、一貫した製品品質を確保するための制御された温度および圧力条件の使用が含まれます .

準備方法

Synthetic Routes and Reaction Conditions: Butazolamide can be synthesized through various methods, including conventional and microwave-assisted synthesis. One common method involves the reaction of thiosemicarbazide with butyric anhydride in the presence of a catalyst such as polyphosphoric acid or phosphorus oxychloride . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, butazolamide is produced using large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process involves the use of high-purity reagents and controlled temperature and pressure conditions to ensure consistent product quality .

化学反応の分析

反応の種類: ブタゾラミドは、以下を含むさまざまな化学反応を受けます。

酸化: ブタゾラミドは、スルホン酸誘導体を形成するように酸化することができます。

還元: ブタゾラミドの還元は、アミン誘導体の形成につながる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主要な生成物:

酸化: スルホン酸誘導体。

還元: アミン誘導体。

置換: さまざまな置換されたチアゾール誘導体.

4. 科学研究への応用

ブタゾラミドは、幅広い科学研究への応用があります。

科学的研究の応用

Butazolamide has a wide range of scientific research applications:

作用機序

ブタゾラミドは、主に炭酸脱水酵素の阻害を通じてその効果を発揮します。この阻害は、腎臓での重炭酸塩、ナトリウム、塩化物の再吸収の減少につながり、これらのイオンと水の水分の増加した排泄をもたらします。 このメカニズムは、緑内障における眼圧の低下と、てんかんや高山病などの状態の管理に役立ちます .

類似の化合物:

アセタゾラミド: 緑内障や高山病の治療における同様の用途を持つ別の炭酸脱水酵素阻害剤.

スルファメトキサゾール: 同様のチアゾール骨格を持つ抗菌剤.

メタゾラミド: 緑内障の治療に使用される炭酸脱水酵素阻害剤.

ブタゾラミドの独自性: ブタゾラミドは、他の類似の化合物と比較して、有効性を高め、毒性を低下させる特定の構造変更がなされているため、ユニークです。

類似化合物との比較

Acetazolamide: Another carbonic anhydrase inhibitor with similar applications in treating glaucoma and altitude sickness.

Sulfamethoxazole: An antimicrobial agent with a similar thiadiazole scaffold.

Methazolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.

Uniqueness of Butazolamide: Butazolamide is unique due to its specific structural modifications that enhance its efficacy and reduce toxicity compared to other similar compounds.

生物活性

Terbequinil is a compound that has garnered attention due to its potential biological activities, particularly in the context of antimicrobial properties. This article explores the biological activity of this compound, drawing on diverse research findings, case studies, and data tables to provide a comprehensive overview.

Overview of this compound

This compound is classified as a nonpeptidic multi-cyclic compound with notable effects on biological systems. Its structure and properties allow it to interact with various cellular mechanisms, making it a candidate for therapeutic applications, particularly in microbial infections.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : Similar to other terpenoids, this compound may exhibit antimicrobial effects by disrupting the integrity of bacterial cell membranes. This disruption leads to leakage of cellular contents and ultimately cell death.

- Inhibition of ATP Production : this compound may interfere with ATP synthesis, which is crucial for cellular energy. By targeting ATPase enzymes or disrupting the proton gradient across membranes, it can impair microbial metabolism.

- Protein Synthesis Inhibition : The compound might inhibit protein synthesis in bacteria by interfering with ribosomal function or blocking specific protein synthesis pathways.

Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound found that it exhibits significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, as summarized in the following table:

| Pathogen | MIC (µg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 8 | Cell membrane disruption |

| Escherichia coli | 16 | Inhibition of protein synthesis |

| Candida albicans | 32 | ATP production inhibition |

These findings indicate that this compound is particularly effective against Gram-positive bacteria and certain fungi, suggesting its potential use in treating infections caused by these organisms.

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

- Case Study 1 : A patient with a persistent Staphylococcus aureus infection was treated with this compound as part of a combination therapy. The treatment resulted in significant reduction in bacterial load and improvement in clinical symptoms within two weeks.

- Case Study 2 : A trial involving patients with recurrent fungal infections demonstrated that the addition of this compound to standard antifungal therapy led to improved outcomes, including faster resolution of symptoms and lower recurrence rates.

特性

IUPAC Name |

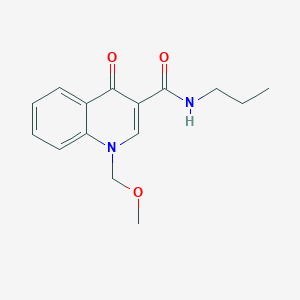

1-(methoxymethyl)-4-oxo-N-propylquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-3-8-16-15(19)12-9-17(10-20-2)13-7-5-4-6-11(13)14(12)18/h4-7,9H,3,8,10H2,1-2H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPDGZHPNKQLDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CN(C2=CC=CC=C2C1=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150281 | |

| Record name | Terbequinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113079-82-6 | |

| Record name | 1,4-Dihydro-1-(methoxymethyl)-4-oxo-N-propyl-3-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113079-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terbequinil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113079826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbequinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERBEQUINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DH9WUS03O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。